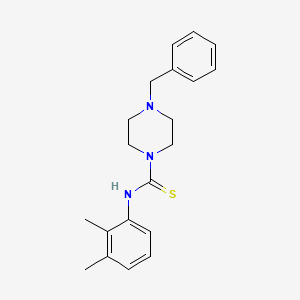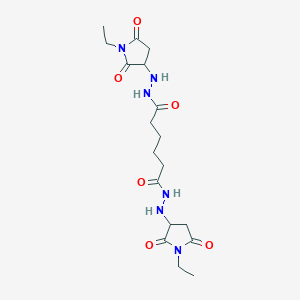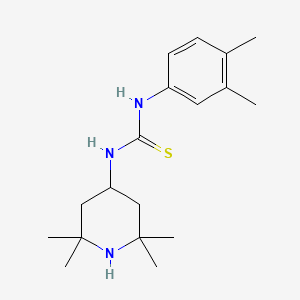![molecular formula C15H18N6O3 B4138741 6-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine](/img/structure/B4138741.png)
6-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine
Übersicht
Beschreibung
6-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine, commonly known as MNPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNPA is a member of the nitroaryl-substituted piperazine class of compounds and is known to exhibit a broad spectrum of biological activities.
Wirkmechanismus
The exact mechanism of action of MNPA is not yet fully understood. However, studies have suggested that MNPA exerts its biological activities through the inhibition of various enzymes and signaling pathways. MNPA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. MNPA has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit a broad spectrum of biochemical and physiological effects. MNPA has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. MNPA has also been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, MNPA has been shown to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages for lab experiments. MNPA is a synthetic compound that can be easily synthesized in large quantities. MNPA is also stable and can be stored for extended periods without degradation. However, MNPA has some limitations for lab experiments. MNPA is a toxic compound that requires careful handling and disposal. Additionally, MNPA is not water-soluble, which can limit its use in certain experimental setups.
Zukünftige Richtungen
MNPA has several potential future directions for research. MNPA can be further evaluated for its potential use in the treatment of cancer, inflammation, and infectious diseases. MNPA can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, MNPA can be used as a tool compound for the study of various biological processes and signaling pathways.
Wissenschaftliche Forschungsanwendungen
MNPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. MNPA has been shown to exhibit potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MNPA has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. MNPA has also been evaluated for its potential use in the treatment of infectious diseases, including malaria and tuberculosis.
Eigenschaften
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-24-12-5-3-2-4-11(12)19-6-8-20(9-7-19)15-13(21(22)23)14(16)17-10-18-15/h2-5,10H,6-9H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZRQTQJSZXONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-({[(4-allyl-5-{[(2-fluorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4138673.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)](/img/structure/B4138681.png)
![N-[2-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4138688.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4138692.png)
![6-[4-(4-fluorophenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine](/img/structure/B4138694.png)

![ethyl 4-({2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate](/img/structure/B4138706.png)
![6-amino-5-cyano-8'-methoxy-4',4',6'-trimethyl-2,2'-dioxo-2,3-dihydro-1H,4'H-spiro[pyridine-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxamide](/img/structure/B4138712.png)
![N-(2-azepan-1-ylethyl)-N-isopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4138717.png)

![N-(5-chloro-2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4138730.png)
![4-fluoro-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4138754.png)

![2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4138761.png)